

Application Note and Protocol: Recrystallization of Methyl 3-(methylamino)-4-nitrobenzoate

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Compound of Interest

Methyl 3-(methylamino)-4nitrobenzoate

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This document provides a detailed protocol for the purification of **Methyl 3-(methylamino)-4-nitrobenzoate** using recrystallization. The procedure is designed for researchers, scientists, and professionals in drug development to obtain a high-purity solid compound from a crude synthetic mixture.

1. Introduction

Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the cooled solvent (mother liquor), while insoluble impurities can be removed by hot filtration. This protocol outlines a general procedure adaptable for **Methyl 3-(methylamino)-4-nitrobenzoate**, based on established methods for structurally similar aromatic nitro compounds.

2. Compound Data

Disclaimer: Specific physical property data for **Methyl 3-(methylamino)-4-nitrobenzoate** was not readily available. The data presented below is for the closely related compound, Methyl 3-nitrobenzoate, and should be used as a reference for procedural design.



Property	Value	Citation(s)
Chemical Name	Methyl 3-nitrobenzoate	[1]
CAS Number	618-95-1	[1][2]
Molecular Formula	C8H7NO4	[1][2]
Molecular Weight	181.15 g/mol	[1][2]
Appearance	White to beige crystalline powder	[2]
Melting Point	78-80 °C	[2][3]
Boiling Point	279 °C	[1][2]
Solubility	Insoluble in water; slightly soluble in ethanol, ether, methanol.	[2]

3. Experimental Protocol

This protocol is based on methodologies for purifying methyl nitrobenzoate derivatives.[4][5] Ethanol or methanol are suggested as primary solvents for screening due to their effectiveness with similar compounds.[5][6]

3.1. Materials and Equipment

- Chemicals:
 - Crude Methyl 3-(methylamino)-4-nitrobenzoate
 - Ethanol (95% or absolute)
 - Methanol
 - Isopropanol
 - Distilled or deionized water



- Activated charcoal (optional, for colored impurities)
- Equipment:
 - Erlenmeyer flasks (appropriate sizes)
 - Hot plate with magnetic stirring capability
 - Magnetic stir bars
 - Beakers
 - Graduated cylinders
 - Powder funnel and short-stemmed glass funnel
 - Filter paper (fluted and flat)
 - Büchner funnel and filtration flask
 - Vacuum source (aspirator or pump)
 - Ice bath
 - Spatula and glass stirring rod
 - Watch glass
 - Drying oven or desiccator
 - Melting point apparatus
- 3.2. Step-by-Step Procedure

Step 1: Solvent Selection

• Place approximately 20-30 mg of the crude product into a small test tube.



- Add the test solvent (e.g., ethanol) dropwise at room temperature, shaking after each addition. Observe the solubility. The ideal solvent should not dissolve the compound at this stage.
- Gently heat the test tube in a warm water bath. The compound should dissolve completely.
- Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.
- Repeat with other potential solvents (methanol, isopropanol) or solvent mixtures (e.g., ethanol/water) to find the optimal system.[4]

Step 2: Dissolution

- Place the crude Methyl 3-(methylamino)-4-nitrobenzoate into an Erlenmeyer flask of appropriate size (typically 2-3 times the volume of the solvent).
- Add a magnetic stir bar and the chosen solvent. Start with a small amount of solvent.
- Heat the mixture on a hot plate with gentle stirring. Add more solvent in small portions until the solid just dissolves completely at or near the boiling point. Note: Using the minimum amount of hot solvent is crucial for maximizing yield.[7]

Step 3: Decolorization (Optional)

- If the solution is colored by impurities, remove the flask from the heat source.
- Allow the solution to cool slightly to prevent violent boiling upon addition of charcoal.
- Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.
- Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

Step 4: Hot Filtration (Optional)

• This step is necessary if there are insoluble impurities or if activated charcoal was used.



- Preheat a short-stemmed funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate. Place fluted filter paper in the funnel.
- Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step must be performed rapidly to prevent premature crystallization in the funnel.

Step 5: Crystallization

- Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once the flask has reached room temperature and crystal formation appears complete,
 place the flask in an ice bath for an additional 15-30 minutes to maximize the crystal yield.[4]

Step 6: Crystal Collection and Washing

- Set up a Büchner funnel with a filter paper that fits snugly and wet the paper with a small amount of the ice-cold recrystallization solvent.
- Collect the crystals by vacuum filtration, transferring the crystalline slurry to the Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.
- Continue to draw air through the crystals on the funnel for several minutes to help them dry.

Step 7: Drying

- Carefully remove the filter paper and crystals from the funnel and place them on a preweighed watch glass.
- Dry the crystals completely. This can be done by air drying or in a drying oven at a temperature well below the compound's melting point (e.g., < 50 °C).[4]

Step 8: Analysis



- Weigh the dried, purified crystals to calculate the percent recovery.
- Determine the melting point of the recrystallized product. A pure compound should have a sharp melting point range (typically < 2 °C). Compare this to the melting point of the crude material.

4. Data Presentation

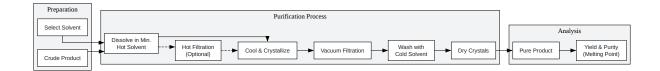
The effectiveness of the purification can be assessed by comparing data before and after recrystallization.

Parameter	Crude Product	Recrystallized Product
Mass (g)	[Record]	[Record]
Appearance	[Describe]	[Describe]
Melting Point Range (°C)	[Record]	[Record]
Percent Recovery (%)	N/A	[Calculate]

Percent Recovery = (Mass of Recrystallized Product / Mass of Crude Product) x 100%

5. Visualizations

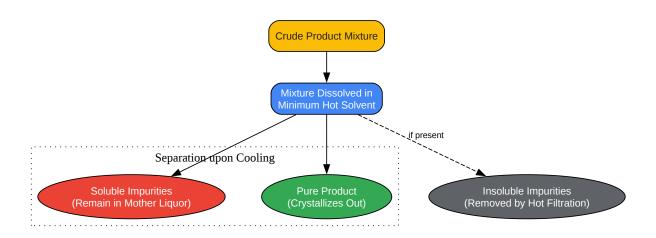
The following diagrams illustrate the experimental workflow and the theoretical principle of purification by recrystallization.





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Caption: Experimental workflow for the recrystallization of a solid organic compound.



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Caption: Conceptual diagram of impurity separation during recrystallization.

6. Safety Precautions

- Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Perform all operations in a well-ventilated fume hood.
- Organic solvents like ethanol and methanol are flammable. Avoid open flames and use a hot plate for heating.[4]
- Handle crude products and purified compounds with care, as their toxicological properties
 may not be fully known. Avoid inhalation of dust and skin contact.



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